molecular formula C21H19Cl2NO3 B11410278 3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide

3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B11410278
M. Wt: 404.3 g/mol
InChI Key: IQLGMKVKVOVSQE-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide is a complex organic compound characterized by its unique structure, which includes dichloro, furan, methoxy, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under controlled conditions.

    Introduction of the dichloro groups: Chlorination of the benzene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the intermediates to form the target compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the furan ring.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxybenzamide
  • 3,5-dichloro-N-(furan-2-ylmethyl)-4-methylbenzamide
  • 3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-chlorobenzyl)benzamide

Uniqueness

3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19Cl2NO3

Molecular Weight

404.3 g/mol

IUPAC Name

3,5-dichloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C21H19Cl2NO3/c1-14-5-7-15(8-6-14)12-24(13-17-4-3-9-27-17)21(25)16-10-18(22)20(26-2)19(23)11-16/h3-11H,12-13H2,1-2H3

InChI Key

IQLGMKVKVOVSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl

Origin of Product

United States

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